molecular formula C9H10BrClO2S B2827409 4-Bromo-3-isopropylbenzenesulfonyl chloride CAS No. 2167856-36-0

4-Bromo-3-isopropylbenzenesulfonyl chloride

Cat. No.: B2827409
CAS No.: 2167856-36-0
M. Wt: 297.59
InChI Key: LMPYULGRNKYCRL-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride derivative characterized by a bromine atom at the para position and an isopropyl group at the meta position on the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of sulfonamides, which are critical in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-bromo-3-propan-2-ylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPYULGRNKYCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-isopropylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-bromo-3-isopropylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds as follows:

4-Bromo-3-isopropylbenzenesulfonic acid+SOCl24-Bromo-3-isopropylbenzenesulfonyl chloride+SO2+HCl\text{4-Bromo-3-isopropylbenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Bromo-3-isopropylbenzenesulfonic acid+SOCl2​→4-Bromo-3-isopropylbenzenesulfonyl chloride+SO2​+HCl

Another method involves the use of phosphorus pentachloride (PCl₅) as a chlorinating agent. The reaction is carried out by mixing the sulfonic acid with PCl₅ and heating the mixture to facilitate the formation of the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-isopropylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used to introduce additional substituents onto the benzene ring.

Major Products Formed

    Sulfonamides: Formed by the reaction of this compound with amines.

    Brominated Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

4-Bromo-3-isopropylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives and other functionalized aromatic compounds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and as a building block for medicinal chemistry.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-3-isopropylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The bromine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Substituent Effects: 4-Bromo-3-cyano-2-formylbenzenesulfonyl Chloride (CAS 1805246-65-4)

Structural Differences :

  • Substituents: The compound features cyano (-CN) and formyl (-CHO) groups at positions 3 and 2, respectively, compared to the isopropyl group in the target compound.
  • Electronic Effects: Cyano and formyl groups are strongly electron-withdrawing, activating the sulfonyl chloride group toward nucleophilic substitution.
  • Applications: The cyano and formyl groups enable diverse reactivity (e.g., condensation or reduction reactions), making this compound suitable for multi-step syntheses. The target compound’s isopropyl group may enhance lipophilicity, favoring applications in hydrophobic environments .

Table 1: Substituent Comparison

Compound Substituents (Position) Electronic Effects Key Applications
4-Bromo-3-isopropylbenzenesulfonyl chloride Br (4), isopropyl (3) Electron-donating (isopropyl) Hydrophobic sulfonamide synthesis
4-Bromo-3-cyano-2-formylbenzenesulfonyl chloride Br (4), -CN (3), -CHO (2) Electron-withdrawing Multi-step synthetic pathways

Aromatic System Variation: 4-Bromo-3-thiophenesulfonyl Chloride (CAS 111283-90-0)

Structural Differences :

  • Aromatic Ring : The thiophene ring contains a sulfur atom, altering conjugation and electronic properties compared to benzene. Thiophene’s lower resonance energy increases reactivity in electrophilic substitutions.
  • Reactivity : Sulfonyl chlorides on thiophene may exhibit enhanced electrophilicity due to sulfur’s electron-deficient nature. This contrasts with benzene-based derivatives, where stability is higher.
  • Safety : The SDS for this compound highlights stringent first-aid measures for inhalation exposure, suggesting higher volatility or toxicity compared to benzene analogs .

Table 2: Aromatic Ring Impact

Compound Aromatic System Reactivity Profile Safety Considerations
This compound Benzene Moderate electrophilicity Standard sulfonyl chloride precautions
4-Bromo-3-thiophenesulfonyl chloride Thiophene High electrophilicity Requires oxygen therapy if inhaled

Functional Group Variation: 4-Chloro-3-sulfamoylbenzoyl Chloride (CAS 700490-77-3)

Structural Differences :

  • Functional Group : This compound is a benzoyl chloride (carbonyl chloride) with a sulfamoyl (-SO₂NH₂) group, whereas the target compound is a sulfonyl chloride (-SO₂Cl).
  • Reactivity : Benzoyl chlorides are highly reactive toward nucleophiles (e.g., alcohols, amines), whereas sulfonyl chlorides are less reactive but more selective in sulfonamide formation.
  • Applications : The sulfamoyl group in 4-chloro-3-sulfamoylbenzoyl chloride may stabilize intermediates, making it suitable for controlled syntheses, while the target compound’s sulfonyl chloride group is ideal for introducing sulfonate moieties .

Table 3: Functional Group Influence

Compound Functional Group Reactivity Primary Use
This compound -SO₂Cl Moderate (sulfonylation) Sulfonamide synthesis
4-Chloro-3-sulfamoylbenzoyl chloride -COCl, -SO₂NH₂ High (acylation) Controlled acylation reactions

Biological Activity

4-Bromo-3-isopropylbenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's activity.

  • Molecular Formula : C10H12BrClO2S
  • Molecular Weight : 303.62 g/mol
  • CAS Number : 15084-51-2

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-isopropylbenzenesulfonic acid with thionyl chloride. This reaction effectively converts the sulfonic acid group into the corresponding sulfonyl chloride, which is more reactive and useful in various chemical transformations.

Biological Activity

The biological activity of this compound can be classified into several categories:

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

  • Case Study : A study demonstrated that derivatives of benzenesulfonyl chlorides showed potent activity against various strains of bacteria, including resistant strains. The compound's structure allows for effective binding to bacterial proteins, inhibiting their function.

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes such as carbonic anhydrase and certain proteases.

  • Research Findings : Inhibitory assays revealed that the compound effectively reduced enzyme activity in vitro, suggesting potential applications in treating diseases where these enzymes are overactive.

Cytotoxicity Studies

Cytotoxicity tests have been performed to evaluate the compound's effects on human cell lines.

  • Findings : The compound exhibited selective cytotoxicity towards cancer cell lines while showing lower toxicity to normal cells, indicating a potential therapeutic index for cancer treatment.

The biological action of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target proteins. This interaction can lead to:

  • Enzyme Inhibition : By modifying key amino acids within the active site.
  • Disruption of Protein Function : Affecting cellular pathways crucial for survival and proliferation.

Data Table: Biological Activity Overview

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionSignificant inhibition of carbonic anhydrase
CytotoxicitySelective toxicity towards cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3-isopropylbenzenesulfonyl chloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves electrophilic aromatic substitution to introduce bromine and isopropyl groups, followed by sulfonation and chlorination to form the sulfonyl chloride moiety. Key steps include:

  • Bromination : Use a brominating agent (e.g., Br₂/FeBr₃) under controlled temperature (0–25°C) to ensure regioselectivity at the para position relative to the isopropyl group.
  • Sulfonation : React the intermediate with concentrated sulfuric acid or chlorosulfonic acid. The isopropyl group’s steric bulk may necessitate elevated temperatures (80–100°C) for efficient sulfonation.
  • Chlorination : Treat the sulfonic acid with PCl₅ or SOCl₂ to yield the sulfonyl chloride.
  • Reference: Similar protocols for halogenated sulfonyl chlorides are detailed in multi-step syntheses .

Q. What safety protocols are essential when handling sulfonyl chlorides like this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Check gloves for integrity before use .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water, as sulfonyl chlorides may hydrolyze exothermically .
  • Storage : Store in a cool, dry place under inert gas (e.g., N₂) to prevent hydrolysis. Use airtight containers labeled with hazard warnings .

Advanced Research Questions

Q. How does the steric effect of the isopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • The isopropyl group at the meta position creates steric hindrance, slowing nucleophilic attack at the sulfonyl chloride group. This can be mitigated by:
  • Using polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Elevating reaction temperatures (60–80°C) to overcome kinetic barriers.
  • Comparative studies on analogous compounds (e.g., 4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride) show that bulky substituents reduce reaction rates by 30–50% in amine-based sulfonamide syntheses .

Q. What spectroscopic techniques are most effective for characterizing sulfonyl chlorides, and how do substituents like bromine and isopropyl affect interpretation?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : The isopropyl group shows a characteristic doublet (δ 1.2–1.4 ppm for CH₃) and septet (δ 2.8–3.2 ppm for CH). Bromine’s electron-withdrawing effect deshields adjacent protons, shifting aromatic signals downfield (δ 7.5–8.5 ppm).
  • ¹³C NMR : The sulfonyl chloride carbon appears at δ 55–60 ppm. Bromine causes splitting in DEPT spectra due to quadrupolar relaxation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight (e.g., [M+H]⁺ for C₉H₁₀BrClO₂S: calc. 320.91). Isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) aid identification .

Q. How can researchers resolve contradictory data regarding the optimal reaction conditions for synthesizing substituted benzenesulfonyl chlorides?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically vary temperature, solvent, and catalyst concentrations. For example, chlorination with PCl₅ vs. SOCl₂ may yield differences in purity (e.g., 85% vs. 92% in analogous compounds) .
  • Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify intermediates.
  • Computational Modeling : DFT calculations can predict steric and electronic effects of substituents on reaction pathways .

Data Contradiction Analysis

Q. Why do studies report varying yields for sulfonamide derivatives of halogenated benzenesulfonyl chlorides?

  • Methodological Answer :

  • Solvent Effects : Polar solvents (e.g., acetonitrile) favor sulfonamide formation, while non-polar solvents may promote side reactions (e.g., hydrolysis).
  • Nucleophile Strength : Primary amines (e.g., methylamine) react faster than secondary/tertiary amines. For example, 4-bromo-3-fluorobenzenesulfonyl chloride reacts with methylamine in 90% yield but only 65% with aniline .
  • Temperature Sensitivity : Excessive heat (>100°C) degrades sulfonyl chlorides, reducing yields. Optimal ranges are compound-specific .

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